molecular formula C7H5Cl2N3 B11897699 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine

6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11897699
M. Wt: 202.04 g/mol
InChI Key: UVKRFUIFJBDVPT-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 1379295-84-7) is a high-purity chemical intermediate with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 g/mol . This compound belongs to the imidazopyridine class of heterocycles, which are structurally analogous to purines and are of significant interest in medicinal and agrochemical research for their ability to interact with biological systems . The specific substitution pattern of chlorine atoms at the 6 and 7 positions, along with a methyl group at the 2-position, makes this derivative a versatile and valuable building block for further synthetic elaboration. Researchers utilize this compound primarily as a precursor in the design and synthesis of more complex molecules, including potential enzyme inhibitors and receptor modulators . Its reactivity allows for various chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, to create targeted libraries for biological screening . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . For laboratory safety, please refer to the associated Safety Data Sheet. It is recommended to store the product in an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

6,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5Cl2N3/c1-3-11-6-5(9)4(8)2-10-7(6)12-3/h2H,1H3,(H,10,11,12)

InChI Key

UVKRFUIFJBDVPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=C(C(=C2N1)Cl)Cl

Origin of Product

United States

Preparation Methods

One-Pot Tandem SₙAr–Reduction–Cyclization

Adapting methodologies from imidazo[4,5-b]pyridine synthesis, 6,7-dichloro-3-nitropyridin-2-amine undergoes sequential:

  • SₙAr reaction with methylamine in H₂O-isopropanol (IPA, 1:1) at 80°C for 2 h.

  • Nitro reduction using Zn dust (1 equiv) and conc. HCl (0.5 equiv) at 80°C for 45 min.

  • Cyclization with acetaldehyde in H₂O-IPA at 85°C for 10 h.

Mechanistic insight :

  • The reaction proceeds via imine formation (δ 7.00 ppm in ¹H NMR) followed by intramolecular nucleophilic attack and aromatization.

  • Polar protic solvents (e.g., H₂O-IPA) enhance cyclization efficiency by stabilizing intermediates through hydrogen bonding.

Optimized conditions :

ParameterValue
SolventH₂O-IPA (1:1)
Temperature80–85°C
CatalystNone (thermal promotion)
Yield86–90%

Alternative Routes: Transition Metal Catalysis

Palladium-Catalyzed C–H Functionalization

Palladium catalysts enable direct C2-methylation of preformed imidazo[4,5-b]pyridines. Using Pd(OAc)₂ (5 mol%) and tert-butylphosphine (t-Bu₃PH·BF₄) in 1,4-dioxane at 140°C, methyl groups are introduced via Suzuki-Miyaura coupling with methylboronic acid.

Advantages :

  • Avoids multi-step functionalization of pyridine precursors.

  • Yield : 65–72%.

Limitations :

  • Requires pre-synthesized imidazo[4,5-b]pyridine core.

  • Competing side reactions at C6 and C7 chlorine positions.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques reduce solvent usage and reaction times. A mixture of 6,7-dichloropyridine-2,3-diamine, acetaldehyde, and ammonium acetate is milled at 30 Hz for 2 h, achieving cyclization via solid-state mechanochemistry.

Performance metrics :

  • Yield : 78% (vs. 86% in solution phase).

  • Particle size : <10 µm (enhanced reactivity).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Tandem SₙAr86–90>95One-pot, no metal catalysts
Pd Catalysis65–7288–92Late-stage functionalization
Mechanochemical7890Solvent-free, energy-efficient

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 7 are susceptible to nucleophilic substitution, enabling diverse functionalization.

Reaction TypeConditionsProducts/OutcomesKey FindingsSource
Amination K₂CO₃, DMF, 80°C, amines6- or 7-Substituted amino derivatives (e.g., piperazinyl, benzylamine groups)Reactivity at position 7 is favored due to reduced steric hindrance compared to position 6 .
Alkoxylation NaOR (R = alkyl), DMSO, reflux6/7-Alkoxy derivativesElectron-deficient pyridine ring facilitates substitution; yields range from 65–85%.
Thiolation HS-R, Et₃N, MeCN, 60°CThioether derivativesThiols react selectively at position 7 under mild conditions.

Cross-Coupling Reactions

The chlorines enable palladium-catalyzed cross-coupling for aryl/heteroaryl functionalization.

Reaction TypeConditionsProducts/OutcomesKey FindingsSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane6/7-Aryl derivatives (e.g., phenyl, pyridyl)Position 6 shows higher reactivity due to better accessibility for Pd insertion .
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, amine, t-BuONa6/7-Aminoaryl derivativesYields up to 92% for primary amines; hindered amines require higher temperatures .

Cyclization and Heteroannulation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Reaction TypeConditionsProducts/OutcomesKey FindingsSource
Imidazole Fusion Aldehydes, H₂O-IPA, 85°CPolycyclic imidazo[4,5-b]pyridine derivativesOne-pot synthesis achieves 85–95% yields; water enhances reaction kinetics via H-bonding .
Pyrazole Formation Hydrazines, AcOH, reflux6/7-Pyrazole-fused derivativesMethyl group at position 2 directs regioselectivity during cyclization .

Biological Activity Modulation

Functionalization impacts bioactivity, particularly in kinase inhibition and anticancer applications.

DerivativeBiological TargetIC₅₀/ActivityNotesSource
7-Piperazinyl Aurora Kinase A/B, FLT3Aurora-A Kₐ = 7.5 nM; FLT3 Kₐ = 6.2 nMDual kinase inhibition with improved oral bioavailability .
6-Aryl Antiproliferative agentsIC₅₀ = 0.4–3.2 μM (HeLa, SW620 cells)Bromo-substituted variants show enhanced cytotoxicity .

Mechanistic Insights

  • Nucleophilic Substitution : Chlorines undergo SₙAr mechanisms, with position 7 reacting faster due to reduced steric hindrance from the methyl group .

  • Cross-Coupling : Pd-catalyzed reactions proceed via oxidative addition at C-Cl bonds, with electronic effects dictating regioselectivity .

  • Solvent Effects : Polar protic solvents (e.g., H₂O-IPA) accelerate heteroannulation by stabilizing transition states through H-bonding .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine is in the development of anticancer agents. Research has demonstrated that derivatives of imidazo[4,5-b]pyridine can act as potent inhibitors of various kinases involved in cancer progression. For instance, compounds based on this scaffold have shown efficacy against anaplastic lymphoma kinase (ALK) and other targets implicated in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. A series of derivatives have exhibited significant antifungal activity against pathogens such as Pucinia polysora and Rhizoctonia solani. The structure-activity relationship studies indicate that modifications to the imidazo[4,5-b]pyridine core can enhance its fungicidal efficacy . Additionally, some derivatives have shown activity against mycobacterial strains, including Mycobacterium tuberculosis, highlighting their potential in treating infections resistant to conventional therapies.

Anti-inflammatory Effects

In the realm of anti-inflammatory research, this compound has been found to inhibit inflammatory pathways in various cell types. Studies have indicated its ability to modulate the activation of transcription factors like NF-κB and Nrf2, which are crucial in regulating oxidative stress and inflammation. This suggests its potential use in treating conditions characterized by chronic inflammation .

Fungicides

The agricultural sector has seen the exploration of this compound as a potential fungicide. Its derivatives have been tested against several fungal pathogens affecting crops. The results indicate promising fungicidal activities that could be developed into new agricultural products to combat resistant strains of fungi .

Molecular Probes

In biological research, this compound serves as a molecular probe for studying various biological processes. Its structural similarity to purine bases allows it to interact with nucleic acids and proteins, making it a valuable tool for investigating cellular mechanisms and pathways involved in disease states.

Structure-Activity Relationship Studies

The compound is frequently utilized in structure-activity relationship (SAR) studies aimed at optimizing new drug candidates. By systematically altering substituents on the imidazo[4,5-b]pyridine framework, researchers can assess how these changes affect biological activity and selectivity for specific targets.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[4,5-b]pyridine derivatives exhibit diverse biological activities influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Key Insights

Substituent Effects on Bioactivity :

  • Halogenation : Chloro (Cl) and bromo (Br) substituents at positions 6 or 7 enhance enzyme inhibition and antimicrobial activity. For example, 6-chloro derivatives showed potent α-glucosidase inhibition , while 6-bromo analogs demonstrated antimicrobial effects .
  • Aromatic vs. Aliphatic Groups : Aryl groups at position 2 (e.g., phenyl, furan) improve metabolic stability and target binding, whereas aliphatic groups (e.g., methyl) may reduce steric hindrance for synthetic modifications .
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine may alter electronic properties, though its bioactivity remains unstudied .

Therapeutic Potential: Antimicrobial Activity: Derivatives with bromine (6-Br) and phenyl (2-Ph) groups exhibit strong antibacterial effects, likely due to enhanced membrane permeability . Anticancer Applications: Mannich base derivatives with morpholine/piperidine substituents show cytotoxicity via kinase inhibition pathways .

Biological Activity

6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 1086423-62-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₅Cl₂N₃
  • Molecular Weight : 167.60 g/mol
  • Solubility : Soluble in various solvents with a solubility of approximately 0.415 mg/ml .
  • Bioavailability Score : 0.55, indicating moderate bioavailability .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have explored the compound's potential as an anticancer agent. The imidazo[4,5-b]pyridine derivatives have shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound exhibits inhibition of specific kinases involved in cancer proliferation. It has been identified as a dual inhibitor of FLT3 and Aurora kinases, which are critical in the regulation of cell division and survival .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of imidazo[4,5-b]pyridine can induce apoptosis in cancer cells. For instance, compounds related to this class have shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .

Antimicrobial Activity

The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis:

  • Antitubercular Activity : this compound was tested against Mycobacterium tuberculosis H37Rv strain. The minimum inhibitory concentrations (MIC) were found to be in the range of 0.5 to 0.8 μmol/L for some derivatives . This suggests a potential role in treating tuberculosis.
  • Binding Studies : Computational docking studies indicate that the compound interacts effectively with DprE1 enzyme protein, which is crucial for the survival of Mycobacterium tuberculosis .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor efficacyDemonstrated significant inhibition of MDA-MB-231 cell viability with GI50 values below 10 µM .
Study BAntitubercular activityIdentified several derivatives with MIC values ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis .
Study CKinase inhibitionCompound identified as a dual FLT3 and Aurora kinase inhibitor with preclinical development potential .

Q & A

Q. How should researchers design experiments to explore the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with phenotypic screening. For example, CRISPR-Cas9 knockout libraries identify genetic dependencies, while thermal shift assays (TSA) confirm target engagement. Validate findings with siRNA knockdown or overexpression models .

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